REACTION_SMILES
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[C:19]([O:20][O:21][C:22](=[O:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)(=[O:30])[c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[O:12]=[C:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1.[c:1]1([CH3:11])[c:2]([CH:9]=[O:10])[c:3]([CH3:8])[cH:4][c:5]([CH3:7])[cH:6]1>>[c:1]1([CH3:11])[c:2]([C:9](=[O:10])[OH:12])[c:3]([CH3:8])[cH:4][c:5]([CH3:7])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(C=O)c(C)c1
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Name
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Type
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product
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Smiles
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Cc1cc(C)c(C(=O)O)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |